Diethyl (5-formylfuran-2-yl)phosphonate
Overview
Description
Diethyl (5-formylfuran-2-yl)phosphonate is an organic compound with the molecular formula C9H13O5P and a molecular weight of 232.17 g/mol . It belongs to the class of furan derivatives and is characterized by the presence of a phosphonate group attached to a furan ring with a formyl substituent at the 5-position .
Scientific Research Applications
Diethyl (5-formylfuran-2-yl)phosphonate has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (5-formylfuran-2-yl)phosphonate can be synthesized through various synthetic routes. One common method involves the reaction of diethyl phosphite with 5-formylfuran under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and precise temperature control .
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-formylfuran-2-yl)phosphonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 5-carboxyfuran-2-yl diethyl phosphonate.
Reduction: 5-hydroxymethylfuran-2-yl diethyl phosphonate.
Substitution: Products vary based on the nucleophile used.
Mechanism of Action
The mechanism of action of diethyl (5-formylfuran-2-yl)phosphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect metabolic pathways related to cell growth and proliferation, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
Diethyl (5-methylfuran-2-yl)phosphonate: Similar structure but with a methyl group instead of a formyl group.
Diethyl (5-carboxyfuran-2-yl)phosphonate: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness
Diethyl (5-formylfuran-2-yl)phosphonate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-diethoxyphosphorylfuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O5P/c1-3-12-15(11,13-4-2)9-6-5-8(7-10)14-9/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENWRUJQHNQBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(O1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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